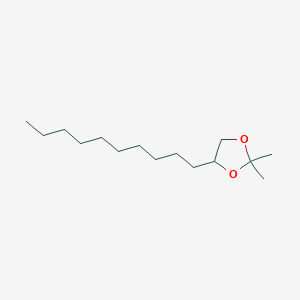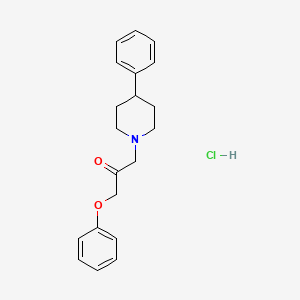![molecular formula C12H9ClN2O B14403030 (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone CAS No. 88129-18-4](/img/structure/B14403030.png)
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2,3-diazabicyclo[320]hepta-3,6-dien-2-yl)(phenyl)methanone is a chemical compound known for its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the photochemical isomerization of related bicyclic compounds using ultraviolet light. This process requires precise control of reaction conditions, including temperature and light intensity, to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical synthesis can be scaled up for larger-scale production. This would involve the use of industrial photoreactors and careful monitoring of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used in studies of photochemical reactions and the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites, influencing biochemical pathways. This interaction can lead to changes in enzyme activity or the modulation of signaling pathways, depending on the context of its use.
類似化合物との比較
Similar Compounds
(±)-1-acetylaminobicyclo[3.2.0]hepta-3,6-dien-2-one: A related compound used in photochemical studies.
1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene: Another bicyclic compound with similar structural features.
Uniqueness
What sets (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone apart is its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications.
特性
CAS番号 |
88129-18-4 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
(5-chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-12-7-6-10(12)15(14-8-12)11(16)9-4-2-1-3-5-9/h1-8,10H |
InChIキー |
VRSOIEINFPKQJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C3C=CC3(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


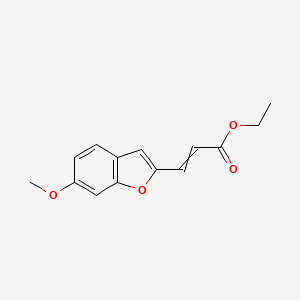
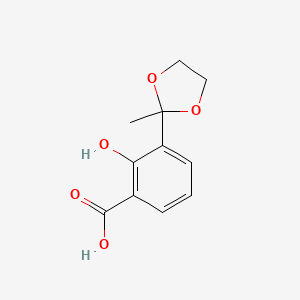
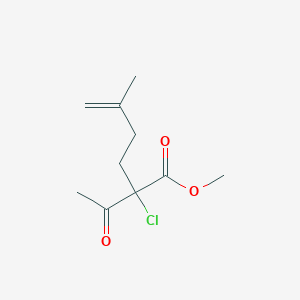
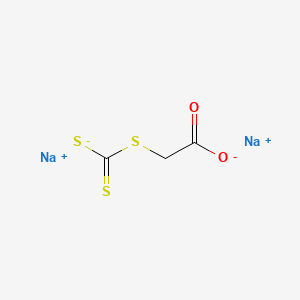
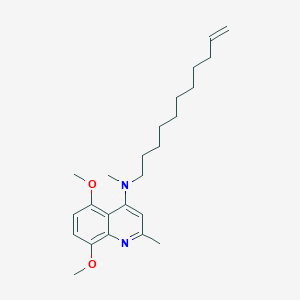
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)

![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
